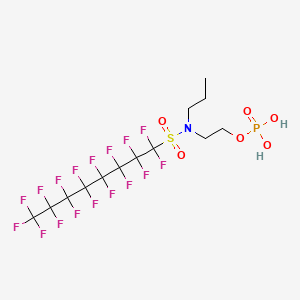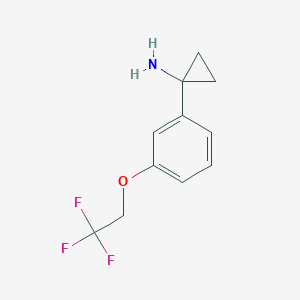
2-Bromo-5-chloro-3-(difluoromethyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Bromo-5-chloro-3-(difluoromethyl)thiophene can be achieved through several synthetic routes. One common method involves the halogenation of thiophene derivatives. For example, starting from 2,4-dibromothiophene, the compound can be synthesized by treating it with lithium diisopropylamide (LDA) followed by the addition of chlorinating agents such as hexachloroethane . Another approach involves the halogen dance reaction, which utilizes halogenated heteroaromatic compounds treated with LDA to form rearranged lithiated intermediates . These intermediates can then be further functionalized to obtain the desired polyhalogenated thiophene derivatives.
Analyse Des Réactions Chimiques
2-Bromo-5-chloro-3-(difluoromethyl)thiophene undergoes various types of chemical reactions, including substitution, coupling, and reduction reactions. One notable reaction is the Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents . This reaction is widely used due to its mild reaction conditions and functional group tolerance. Additionally, the compound can undergo metalation-alkylation reactions with electrophiles to form various alkylated products . Common reagents used in these reactions include organoboron compounds, palladium catalysts, and lithium diisopropylamide.
Applications De Recherche Scientifique
2-Bromo-5-chloro-3-(difluoromethyl)thiophene has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals In biology, it can be used as a probe to study the interactions of halogenated compounds with biological systemsIndustrially, it is used in the production of specialty chemicals and advanced materials .
Mécanisme D'action
The mechanism of action of 2-Bromo-5-chloro-3-(difluoromethyl)thiophene involves its interaction with molecular targets and pathways within a system. The presence of multiple halogen atoms in the compound enhances its reactivity and allows it to participate in various chemical transformations. The electron-withdrawing nature of the halogen atoms stabilizes the compound and facilitates its interaction with other molecules. This stabilization effect is particularly important in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds .
Comparaison Avec Des Composés Similaires
2-Bromo-5-chloro-3-(difluoromethyl)thiophene can be compared with other polyhalogenated thiophene derivatives, such as 3-chloro-5-iodothiophene-2-carbaldehyde and 2-bromo-5-(difluoromethyl)pyridine . While these compounds share similar structural features, this compound is unique due to the presence of both bromine and chlorine atoms, as well as the difluoromethyl group. This combination of substituents imparts distinct chemical properties and reactivity to the compound, making it a valuable intermediate in various synthetic applications.
Propriétés
Formule moléculaire |
C5H2BrClF2S |
|---|---|
Poids moléculaire |
247.49 g/mol |
Nom IUPAC |
2-bromo-5-chloro-3-(difluoromethyl)thiophene |
InChI |
InChI=1S/C5H2BrClF2S/c6-4-2(5(8)9)1-3(7)10-4/h1,5H |
Clé InChI |
RHIWEXOAEQCMPI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1C(F)F)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine](/img/structure/B12069976.png)
![1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B12069979.png)












